![molecular formula C13H21NO B5226512 1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
1-[(5-methyl-2-furyl)methyl]azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-methyl-2-furyl)methyl]azocane, also known as MFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MFA is a heterocyclic compound that contains a furan ring and an azocane ring. It is a yellowish liquid that is soluble in organic solvents and has a boiling point of 162-164°C.
Mechanism of Action
1-[(5-methyl-2-furyl)methyl]azocane binds to DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This interaction disrupts the normal structure of the nucleic acid and can affect its function. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-[(5-methyl-2-furyl)methyl]azocane has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the growth of certain types of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(5-methyl-2-furyl)methyl]azocane in lab experiments is its ability to selectively bind to nucleic acids. This allows researchers to study the interactions between specific proteins and DNA or RNA. However, 1-[(5-methyl-2-furyl)methyl]azocane has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for research on 1-[(5-methyl-2-furyl)methyl]azocane. One area of interest is the development of 1-[(5-methyl-2-furyl)methyl]azocane-based drugs for the treatment of cancer and bacterial infections. Another area of research is the development of new probes based on 1-[(5-methyl-2-furyl)methyl]azocane for studying the binding interactions of nucleic acids and proteins. Additionally, the synthesis of new derivatives of 1-[(5-methyl-2-furyl)methyl]azocane with improved properties is an area of ongoing research.
Synthesis Methods
The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is achieved through a multistep process that involves the reaction of 2-methylfuran with formaldehyde and ammonia. The resulting product is then subjected to a reduction reaction using sodium borohydride to produce 1-[(5-methyl-2-furyl)methyl]azocane. The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
1-[(5-methyl-2-furyl)methyl]azocane has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a chemical probe for studying the binding interactions of proteins and nucleic acids. 1-[(5-methyl-2-furyl)methyl]azocane has been used to study the binding of DNA to transcription factors and the binding of proteins to RNA.
properties
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-12-7-8-13(15-12)11-14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBADXAKKDIFIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.